Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Description
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is a useful research compound. Its molecular formula is C40H62O6 and its molecular weight is 638.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Irganox 259, also known as Hexane-1,6-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) or Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a sterically hindered phenolic antioxidant . It is an efficient, non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, and elastomers .
Target of Action
The primary targets of Irganox 259 are organic substrates such as plastics, synthetic fibers, and elastomers . It is also recommended for use in other polymers such as polyesters, polyolefins, polyols, polyurethanes, and adhesives .
Mode of Action
Irganox 259 acts as a sterically hindered phenolic antioxidant . It provides excellent processing and long-term thermal stabilization . It has good compatibility with most substrates, low volatility, and is resistant to extraction .
Biochemical Pathways
As an antioxidant, it likely works by preventing oxidation of polymers from heat exposure that extends from production and application .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs, we can discuss the analogous properties for Irganox 259. It is easily dispersed into the polymer by conventional extrusion compounding techniques . The use concentrations for Irganox 259 in various substrates range from 0.05% – 1.0% depending on the substrate and the stability required .
Result of Action
The result of Irganox 259’s action is the stabilization of organic substrates against thermo-oxidative degradation . This results in improved long-term stability and excellent initial resin color .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Irganox 259. For instance, its solubility varies in different solvents . It has a low volatility and is resistant to extraction, which can be beneficial in various environmental conditions . Furthermore, it is noted that residues that enter aquatic systems will likely become bound to sediment .
Properties
IUPAC Name |
6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]hexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62O6/c1-37(2,3)29-23-27(24-30(35(29)43)38(4,5)6)17-19-33(41)45-21-15-13-14-16-22-46-34(42)20-18-28-25-31(39(7,8)9)36(44)32(26-28)40(10,11)12/h23-26,43-44H,13-22H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFVKJZNVSANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027985 | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35074-77-2 | |
Record name | 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35074-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035074772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7W3Z36N61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] in polycarbonate?
A1: Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] acts as an antioxidant in polycarbonate, preventing degradation and discoloration caused by heat, light, and oxygen exposure. [, ] This type of degradation is a significant concern for polycarbonate applications, leading to yellowing and reduced transparency over time.
Q2: How does Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] prevent polycarbonate degradation?
A2: While the exact mechanism is not detailed in the provided abstracts, hindered phenol antioxidants like Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] typically function as radical scavengers. They interrupt the chain reactions responsible for polymer degradation by donating hydrogen atoms to free radicals formed during the oxidation process. This donation stabilizes the radicals and prevents further damage to the polycarbonate chains. [, ]
Q3: What are the advantages of using Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] compared to other antioxidants in polycarbonate?
A3: According to the research, Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] demonstrates superior performance in preventing yellowing of polycarbonate, even at lower concentrations compared to other antioxidants. [, ] This suggests higher efficiency and potentially improved cost-effectiveness in maintaining the material's color and transparency over extended periods.
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